N-(4-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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Overview
Description
N-(4-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic or basic conditions.
Amide Bond Formation: The final step involves the coupling of the tetrazole derivative with cyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The tetrazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: 4-carboxyphenyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide.
Reduction: N-(4-aminophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes or receptors, modulating their activity. The acetylphenyl group may enhance binding affinity to certain proteins, while the cyclohexanecarboxamide moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-1H-tetrazole-5-carboxamide: Similar structure but lacks the cyclohexane ring.
N-(4-acetylphenyl)-1-(1H-tetrazol-1-yl)butanamide: Similar structure but with a butane chain instead of a cyclohexane ring.
Uniqueness
N-(4-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the presence of both a tetrazole ring and a cyclohexane carboxamide moiety, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C16H19N5O2 |
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Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H19N5O2/c1-12(22)13-5-7-14(8-6-13)18-15(23)16(9-3-2-4-10-16)21-11-17-19-20-21/h5-8,11H,2-4,9-10H2,1H3,(H,18,23) |
InChI Key |
BFEUQHPJDQBTEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
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